molecular formula C18H17N3O3S B2698886 (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone CAS No. 851805-15-7

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Cat. No. B2698886
CAS RN: 851805-15-7
M. Wt: 355.41
InChI Key: MBRIREMSUCDCQJ-UHFFFAOYSA-N
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Description

(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone, also known as MBT-NPM, is a novel organic compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.

Scientific Research Applications

Hindered Phenolic Aminothiazoles: Synthesis and Enzyme Inhibition

Hindered phenolic aminothiazoles, which share structural motifs with the compound of interest, have been synthesized and evaluated for their inhibitory activity on carbohydrate hydrolyzing enzymes. Such compounds exhibited significant α-glucosidase and α-amylase inhibition activity. Additionally, their antioxidant activities were investigated, showing promising results in various assays. This suggests potential applications in the development of therapeutic agents for conditions like diabetes and oxidative stress-related diseases (Satheesh et al., 2017).

Luminescence Sensitization by Thiophenyl-Derivatized Nitrobenzoato Antennas

Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to the queried compound, have been studied for their ability to sensitize Eu(III) and Tb(III) luminescence. These compounds form solution and solid-state species characterized by luminescence spectroscopy and X-ray crystallography, indicating applications in materials science for developing new luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Synthesis of 2-n-butyl-5-nitrobenzofuran Derivative

An alternative synthesis method for a key intermediate in the preparation of an antiarrhythmic drug has been described, showcasing the compound's relevance in pharmaceutical synthesis. This research highlights the importance of developing efficient synthetic routes for complex organic molecules, which can have significant implications for drug development (Raja Gopal et al., 2012).

properties

IUPAC Name

[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-6-8-14(9-7-13)12-25-18-19-10-11-20(18)17(22)15-4-2-3-5-16(15)21(23)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRIREMSUCDCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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